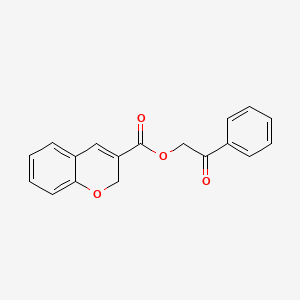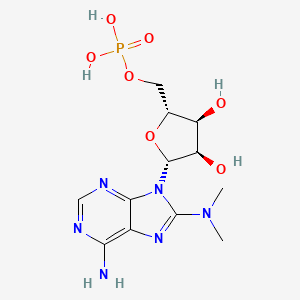
8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “((2R,3S,4R,5R)-5-(6-Amino-8-(dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the purine base: The purine base is synthesized through a series of reactions involving the condensation of formyl groups and amines.
Attachment of the sugar moiety: The purine base is then attached to a ribose sugar through a glycosidic bond.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the nucleotide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving chromatography and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can result in various functionalized nucleotides.
Applications De Recherche Scientifique
The compound has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in studying DNA and RNA synthesis and function.
Medicine: Investigated for its potential therapeutic applications, such as antiviral and anticancer agents.
Industry: Used in the production of pharmaceuticals and biotechnology products.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism of action often involves:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with nucleic acids: Modulating the synthesis and function of DNA and RNA.
Signal transduction pathways: Affecting cellular signaling pathways to induce specific biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Guanosine monophosphate (GMP): A nucleotide involved in cellular signaling.
Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis.
Uniqueness
The compound is unique due to its specific structure, which allows it to interact with particular molecular targets and pathways. Its dimethylamino group and phosphate moiety confer distinct chemical and biological properties compared to other nucleotides.
Propriétés
Numéro CAS |
61370-74-9 |
|---|---|
Formule moléculaire |
C12H19N6O7P |
Poids moléculaire |
390.29 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-amino-8-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N6O7P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-8(20)7(19)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,19-20H,3H2,1-2H3,(H2,13,14,15)(H2,21,22,23)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
QKYLSMRNAMURSH-IOSLPCCCSA-N |
SMILES isomérique |
CN(C)C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canonique |
CN(C)C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
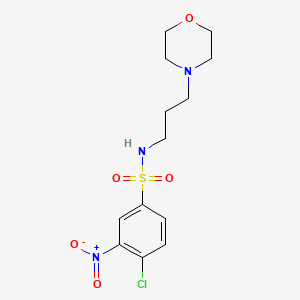
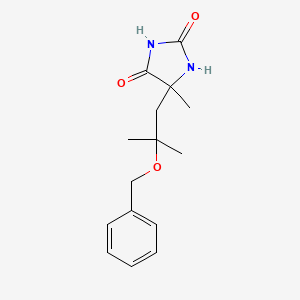
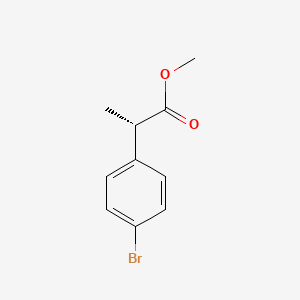
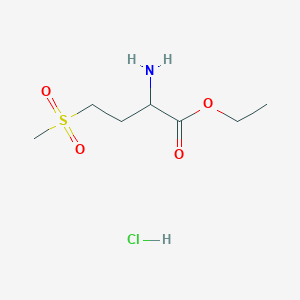
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)
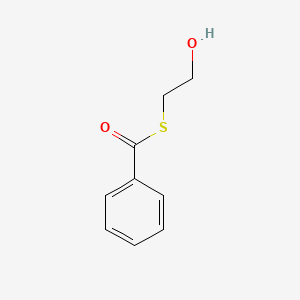
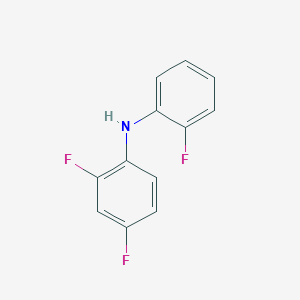

![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
